molecular formula C11H12BrNO2 B13216690 Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B13216690
M. Wt: 270.12 g/mol
InChI Key: RPISGZRDVWXXFB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 6th position, and a dihydroindole structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The dihydroindole ring can be reduced to form tetrahydroindole derivatives.

    Oxidation Reactions: The compound can be oxidized to form indole-6-carboxylate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Reduction: Formation of tetrahydroindole derivatives.

    Oxidation: Formation of indole-6-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex indole derivatives.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
  • Methyl indole-5-carboxylate

Uniqueness

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern and the presence of the dihydroindole structure. This makes it a valuable compound for studying the effects of bromine substitution and esterification on the biological activity of indole derivatives.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)8-6-10-7(3-4-13-10)5-9(8)12/h5-6,13H,2-4H2,1H3

InChI Key

RPISGZRDVWXXFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2CCNC2=C1)Br

Origin of Product

United States

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